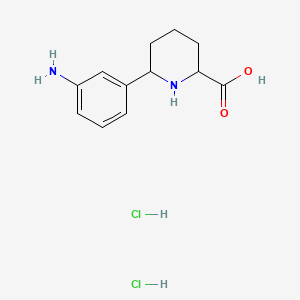
6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride, also known as APPCD, is an organic compound composed of nitrogen, carbon, hydrogen, and chlorine. It is a white crystalline powder that is soluble in water and has a molecular weight of 338.2 g/mol. APPCD is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of certain drugs. It is also used in laboratory experiments to study the mechanism of action of certain drugs.
作用机制
6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride works by inhibiting the enzyme cyclooxygenase (COX). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in various physiological processes. By inhibiting the production of prostaglandins, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dose and the duration of the treatment. At low doses, this compound can reduce inflammation, pain, and fever. At higher doses, it can also reduce the production of certain hormones and enzymes, such as prostaglandins and cyclooxygenase. In addition, this compound can also reduce the production of certain neurotransmitters, such as serotonin and dopamine.
实验室实验的优点和局限性
The advantages of using 6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride in laboratory experiments include its low cost, its high solubility in water, and its ability to inhibit the enzyme cyclooxygenase. However, there are also some limitations to using this compound in laboratory experiments. For example, it can be difficult to obtain a consistent supply of this compound and it can be toxic at high doses.
未来方向
There are several potential future directions for research involving 6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride. These include further studies on its mechanism of action, its pharmacokinetics and pharmacodynamics, and its interactions with other drugs or compounds. Additionally, further research could be conducted on its effects on inflammation, pain, and fever, as well as its effects on the production of hormones and enzymes. Finally, research could also be conducted on its potential as a therapeutic drug for the treatment of certain conditions.
合成方法
6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride can be synthesized using two different methods. The first method is the direct condensation reaction of 3-aminophenol and piperidine-2-carboxylic acid. This reaction is carried out in an aqueous solution at a temperature of 80-90°C. The second method is the reaction of 3-aminophenol and piperidine-2-carboxylic acid chloride in an aqueous solution at a temperature of 80-90°C. The resulting product is then purified and crystallized to obtain this compound.
科学研究应用
6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride is used in scientific research to study the biochemical and physiological effects of certain drugs. It is used to determine the mechanism of action of certain drugs, as well as to study the pharmacokinetics and pharmacodynamics of these drugs. It is also used to study the metabolic pathways of certain drugs, as well as to study their interactions with other drugs or compounds.
属性
IUPAC Name |
6-(3-aminophenyl)piperidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16;;/h1,3-4,7,10-11,14H,2,5-6,13H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAUIFHHLFVOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C2=CC(=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


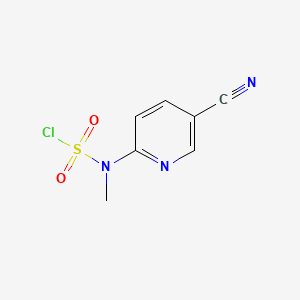
![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)
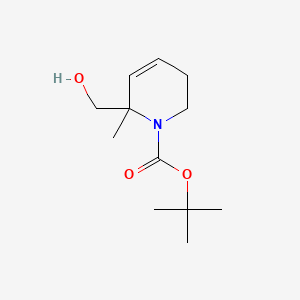
![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride](/img/structure/B6607584.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
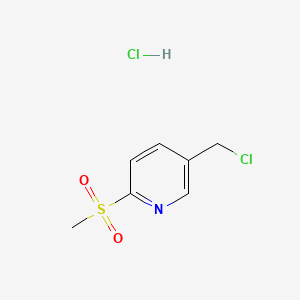
![octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride](/img/structure/B6607614.png)
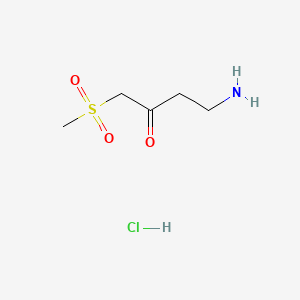
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)
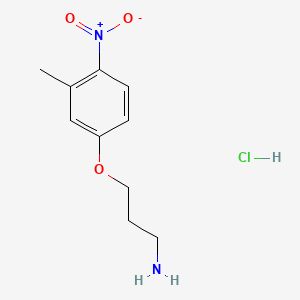
![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607646.png)
